3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2229203-79-4
VCID: VC2788399
InChI: InChI=1S/C11H11ClF3NO/c12-10-2-1-7(5-9(10)11(13,14)15)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2
SMILES: C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C11H11ClF3NO
Molecular Weight: 265.66 g/mol

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine

CAS No.: 2229203-79-4

VCID: VC2788399

Molecular Formula: C11H11ClF3NO

Molecular Weight: 265.66 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine - 2229203-79-4

Description

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine is a complex organic compound characterized by a pyrrolidine ring attached to a phenoxy group, which includes a chloro and a trifluoromethyl substituent. This compound belongs to the broader category of organofluorine compounds, known for their unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry.

Synthesis Conditions

ReagentsConditionsYield/Purity
4-Chloro-3-(trifluoromethyl)phenol, PyrrolidineBasic conditions (e.g., NaOH or K2CO3)Variable

Biological Activity and Potential Applications

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine has been investigated for its potential applications in pharmaceuticals and agrochemicals due to its bioactive properties. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors. The presence of chloro and trifluoromethyl groups enhances its binding affinity, potentially leading to modulation of biological pathways. It may influence signaling pathways involved in inflammation or cancer progression, although specific targets require further investigation.

Potential Biological Targets

Target TypePotential Impact
EnzymesModulation of metabolic pathways
ReceptorsInfluence on signaling pathways related to inflammation or cancer

Comparison with Related Compounds

While specific data on 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine is limited, related compounds like trifluoromethyl pyrimidine derivatives have shown antifungal, insecticidal, and anticancer activities. These compounds highlight the potential of trifluoromethyl-substituted aromatic compounds in biological applications .

Comparison of Bioactivities

Compound TypeBioactivity
Trifluoromethyl Pyrimidine DerivativesAntifungal, Insecticidal, Anticancer
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidinePotential for influencing inflammation or cancer pathways

Future Research Directions

Future research should focus on elucidating the specific biological targets of 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine and exploring its potential therapeutic applications. This could involve in vitro and in vivo studies to assess its efficacy and safety in various disease models.

Research Questions

  • Specific Biological Targets: Identify the precise enzymes or receptors targeted by this compound.

  • Therapeutic Potential: Evaluate its efficacy in models of inflammation or cancer.

  • Safety Profile: Assess its toxicity and potential side effects in preclinical studies.

By addressing these questions, researchers can unlock the full potential of 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine in medicinal chemistry.

CAS No. 2229203-79-4
Product Name 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Molecular Formula C11H11ClF3NO
Molecular Weight 265.66 g/mol
IUPAC Name 3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Standard InChI InChI=1S/C11H11ClF3NO/c12-10-2-1-7(5-9(10)11(13,14)15)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2
Standard InChIKey WOMDFFPOZUWQKZ-UHFFFAOYSA-N
SMILES C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F
PubChem Compound 138985924
Last Modified Aug 16 2023

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